molecular formula C9H18BiN3S6 B1594658 Bismuth dimethyldithiocarbamate CAS No. 21260-46-8

Bismuth dimethyldithiocarbamate

Cat. No.: B1594658
CAS No.: 21260-46-8
M. Wt: 569.6 g/mol
InChI Key: USBHFGNOYVOTON-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth dimethyldithiocarbamate is a coordination compound that belongs to the family of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate ligand, which contains two sulfur atoms that can bind to a metal center

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth dimethyldithiocarbamate can be synthesized through the reaction of bismuth salts with dimethyldithiocarbamate ligands. A common method involves the reaction of bismuth(III) chloride with sodium dimethyldithiocarbamate in an aqueous medium. The reaction typically proceeds at room temperature and results in the formation of this compound as a precipitate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Bismuth dimethyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bismuth oxide and other sulfur-containing byproducts.

    Reduction: Reduction reactions can convert this compound to lower oxidation states of bismuth.

    Substitution: The dithiocarbamate ligand can be substituted with other ligands, leading to the formation of different bismuth complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed:

    Oxidation: Bismuth oxide and sulfur-containing byproducts.

    Reduction: Lower oxidation state bismuth compounds.

    Substitution: New bismuth complexes with different ligands.

Scientific Research Applications

Bismuth dimethyldithiocarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other bismuth compounds and as a catalyst in various chemical reactions.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial infections.

    Medicine: this compound is investigated for its anticancer properties and its ability to inhibit the growth of cancer cells.

    Industry: It is used in the production of materials with unique properties, such as semiconductors and nanomaterials.

Mechanism of Action

The mechanism of action of bismuth dimethyldithiocarbamate involves its interaction with biological molecules and cellular pathways. The compound can bind to metal ions in enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, this compound can induce apoptosis by generating reactive oxygen species and damaging cellular components.

Comparison with Similar Compounds

Bismuth dimethyldithiocarbamate is unique compared to other dithiocarbamate compounds due to its specific metal center and ligand structure. Similar compounds include:

    Bismuth diethyldithiocarbamate: Similar structure but with ethyl groups instead of methyl groups.

    Antimony dimethyldithiocarbamate: Contains antimony instead of bismuth.

    Copper dimethyldithiocarbamate: Contains copper instead of bismuth.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different metal centers.

Properties

CAS No.

21260-46-8

Molecular Formula

C9H18BiN3S6

Molecular Weight

569.6 g/mol

IUPAC Name

bismuth;N,N-dimethylcarbamodithioate

InChI

InChI=1S/3C3H7NS2.Bi/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3

InChI Key

USBHFGNOYVOTON-UHFFFAOYSA-K

SMILES

CN(C)C(=S)S[Bi](SC(=S)N(C)C)SC(=S)N(C)C

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Bi+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth dimethyldithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.